1,1,2,3,3-Pentamethylindan

polyalkylindan synthesis cross-dimerization selectivity sulfolane co-solvent

1,1,2,3,3-Pentamethylindan (CAS 1203-17-4; molecular formula C₁₄H₂₀; MW 188.31 g/mol) is a pentasubstituted indane hydrocarbon belonging to the polyalkylindan class. It is classified as a polycyclic aromatic hydrocarbon intermediate, not a direct fragrance ingredient—The Good Scents Company explicitly lists it as 'not for fragrance use'.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 1203-17-4
Cat. No. B075650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,3,3-Pentamethylindan
CAS1203-17-4
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC1C(C2=CC=CC=C2C1(C)C)(C)C
InChIInChI=1S/C14H20/c1-10-13(2,3)11-8-6-7-9-12(11)14(10,4)5/h6-10H,1-5H3
InChIKeyZCMKNGQFIXAHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,3,3-Pentamethylindan (CAS 1203-17-4): Identity, Physicochemical Profile, and Strategic Procurement Context


1,1,2,3,3-Pentamethylindan (CAS 1203-17-4; molecular formula C₁₄H₂₀; MW 188.31 g/mol) is a pentasubstituted indane hydrocarbon belonging to the polyalkylindan class [1]. It is classified as a polycyclic aromatic hydrocarbon intermediate, not a direct fragrance ingredient—The Good Scents Company explicitly lists it as 'not for fragrance use' [2]. Industrially, it is the exclusive gateway intermediate for the synthesis of Galaxolide® (HHCB), the highest-volume synthetic polycyclic musk globally with annual production exceeding 6,000 tonnes . Key physicochemical parameters include a boiling point of 239.3 °C at 760 mmHg, density of 0.874 g/cm³, flash point of 94.4 °C, estimated logP of 5.57 (ALOGPS), and water solubility of 0.00097 g/L (predicted) . Commercially available assay specifications range from 95.00 to 100.00% [2].

Why 1,1,2,3,3-Pentamethylindan Cannot Be Replaced by Generic Indane Analogs: Structural Specificity and Regioisomer-Dependent Downstream Chemistry


Substituting 1,1,2,3,3-pentamethylindan with a generically described 'pentamethylindan' or with its regioisomer 1,1,3,3,5-pentamethylindan (CAS 81-03-8) fails at the procurement specification level because the two isomers are chemically, physically, and functionally distinct. The 1,1,2,3,3-substitution pattern places the five methyl groups at positions that create a specific steric and electronic environment on the aromatic ring [1]. This precise substitution pattern is required for the subsequent Friedel-Crafts hydroxyalkylation with propylene oxide—the critical second step in Galaxolide synthesis—which proceeds with regioselectivity that depends on the indan ring's substitution geometry [2]. The regioisomer 1,1,3,3,5-pentamethylindan, derived from p-cymene rather than α-methylstyrene routes, yields a different acetylated musk product (Phantolid-type) rather than Galaxolide [3]. Furthermore, 1,1,2,3,3-pentamethylindan is classified strictly as a synthetic intermediate—it is explicitly listed as 'not for fragrance use'—whereas its downstream products (Galaxolide, Cashmeran) are end-use fragrance materials [4]. Procuring the incorrect regioisomer or a mixed pentamethylindan stream would divert the synthesis toward an entirely different product tree, rendering the procurement decision commercially and synthetically invalid.

Quantitative Differentiation Evidence: 1,1,2,3,3-Pentamethylindan vs. Closest Analogs and In-Class Candidates


Synthesis Cross-Dimerization Selectivity: 32% Increase Achieved with Sulfolane Co-Solvent vs. Conventional H₂SO₄-Only System

In the synthesis of 1,1,2,3,3-pentamethylindane via H₂SO₄-catalyzed alkylation of tert-amyl alcohol with α-methylstyrene (AMS), the addition of sulfolane as a co-solvent increased the selectivity for the desired cross-dimerization product by 32% compared to the reaction conducted without sulfolane [1]. This selectivity enhancement suppresses the competing AMS homodimerization pathway, which otherwise diverts starting material toward undesired byproducts and reduces the yield of the target pentamethylindan.

polyalkylindan synthesis cross-dimerization selectivity sulfolane co-solvent Friedel-Crafts alkylation

Physicochemical Differentiation from Regioisomer 1,1,3,3,5-Pentamethylindan: Boiling Point, Density, and Flash Point Comparison

1,1,2,3,3-Pentamethylindan (CAS 1203-17-4) exhibits consistently lower boiling point, density, and flash point compared to its regioisomer 1,1,3,3,5-pentamethylindan (CAS 81-03-8). The boiling point differs by 4.6 °C (239.3 vs. 243.9 °C at 760 mmHg) , the density differs by 0.015 g/cm³ (0.874 vs. 0.889 g/cm³) [1], and the flash point differs by 2.5 °C (94.4 vs. 96.9 °C) . These differences, though modest in absolute terms, are sufficient for distillation-based separation and for confirming regioisomeric identity via QC specification.

regioisomer differentiation boiling point density flash point distillation separation

Microreactor vs. Semi-Batch Reactor: Three Orders of Magnitude Rate Enhancement for 1,1,2,3,3-Pentamethylindan Synthesis

In a direct comparison using aqueous H₂SO₄ as catalyst for the cycloaddition of isoamylene and α-methylstyrene to produce 1,1,2,3,3-pentamethylindane, the microreactor achieved average reaction rates three orders of magnitude (10³×) greater than those obtained in a conventional semi-batch reactor [1]. Additionally, the space-time yield in the microreactor was approximately 4 to 4.8 times larger than that in the semi-batch reactor under optimized conditions in both reactor configurations [1][2]. This dramatic intensification is attributed to the microreactor's superior heat and mass transfer characteristics, which are critical for this highly exothermic reaction.

microreactor process intensification cycloaddition space-time yield continuous flow

Downstream Hydroxyalkylation Efficiency: 95% Yield Based on Consumed 1,1,2,3,3-Pentamethylindane for Galaxolide Synthesis

In the patented industrial process for Galaxolide production, the Friedel-Crafts hydroxyalkylation of 1,1,2,3,3-pentamethylindane with propylene oxide using aluminum chloride catalyst achieves a yield of 95% based on consumed pentamethylindane, and in a related embodiment, a yield of 100% based on consumed pentamethylindane (with 42% based on propylene oxide) [1]. This near-quantitative conversion efficiency of the key intermediate demonstrates that 1,1,2,3,3-pentamethylindane is highly competent as a precursor substrate, minimizing material loss in the value-adding step toward the final musk product. By contrast, alternative indan precursors with different substitution patterns (e.g., those derived from p-cymene routes) yield different product distributions and typically require separation of isomeric mixtures [2].

hydroxyalkylation Galaxolide precursor Friedel-Crafts propylene oxide indanol synthesis

Procurement-Driven Application Scenarios for 1,1,2,3,3-Pentamethylindan (CAS 1203-17-4)


Galaxolide (HHCB) Manufacturing: Sole Gateway Intermediate for the World's Highest-Volume Synthetic Musk

1,1,2,3,3-Pentamethylindan is the irreplaceable starting material for Galaxolide® synthesis, which proceeds through Friedel-Crafts hydroxyalkylation with propylene oxide followed by cyclization with formaldehyde [1]. With global Galaxolide production exceeding 6,000 tonnes annually and a market valued at approximately USD 850 million (2024), the demand for high-purity 1,1,2,3,3-pentamethylindan is structurally tied to this dominant polycyclic musk [2]. The near-quantitative yield (95–100% based on consumed PMI) demonstrated in the patented IFF process [1] means that procurement specifications for this intermediate directly govern downstream Galaxolide production economics. Sourcing decisions must prioritize regioisomeric purity, as even minor contamination with 1,1,3,3,5-pentamethylindan would divert synthesis away from the desired isochroman product.

Cashmeran (DPMI) Production: Selective Hydrogenation–Oxidation Route from 1,1,2,3,3-Pentamethylindan

In the industrial synthesis of Cashmeran (6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone; DPMI), 1,1,2,3,3-pentamethylindan is first selectively hydrogenated to 1,1,2,3,3-pentamethyl-4,5,6,7-tetrahydroindan (THPMI) using Pd/C or Raney nickel catalysts, followed by oxidation to the target indanone [1][2]. In a reported two-stage oxidation process, THPMI conversion reached approximately 56 mol% in the first stage (Co-naphthenate catalyst) with 26 mol% Cashmeran yield, and after the second stage (Au-CeO₂ catalyst), the Cashmeran yield was 47 mol% with less than 1 mol% undesired indanol byproduct [2]. Cashmeran is employed at typical use levels of ~2% in fragrance concentrates, substantially lower than traditional polycyclic musks such as Galaxolide, and offers a distinctive spicy-musky-woody profile valued in fine fragrance formulation .

Process Development and Scale-Up Research: Benchmark Substrate for Cycloaddition and Microreactor Studies

The cycloaddition of isoamylene and α-methylstyrene to produce 1,1,2,3,3-pentamethylindan has been established as a benchmark exothermic reaction system for evaluating continuous-flow microreactor performance against conventional semi-batch processing [1]. The demonstrated three-orders-of-magnitude rate enhancement and 4–4.8× space-time yield improvement in microreactors make this reaction system a compelling case study for process intensification in fragrance intermediate manufacturing. Additionally, the sulfolane co-solvent methodology achieving a 32% selectivity enhancement [2] and the composite metal photocatalyst approach delivering >90% conversion with >85% selectivity provide multiple process technology options for manufacturers seeking to optimize or differentiate their production routes.

Polycyclic Musk Structure–Odor Relationship Research: Key Hydrocarbon Precursor for Acetylated Musk SAR Studies

1,1,2,3,3-Pentamethylindan serves as the parent hydrocarbon scaffold from which acetylated polycyclic musk odorants are derived via Friedel-Crafts acetylation. The pioneering work by Weber, Spoelstra, and Polak (1955) established that the 1,1,2,3,3-substitution pattern is one of four polyalkylindan scaffolds yielding musk-active acetyl derivatives, alongside 1,1,2,3,3,5-hexamethylindan (the Phantolid precursor), 1,2,3,3,5-pentamethylindan, and 1,1,2,3,5-pentamethylindan [1]. Crystal structure studies of homologous musk series further confirmed that 5-acetyl-1,1,2,3,3-pentamethylindan and 6-acetyl-1,1,2,3,3,5-hexamethylindan exhibit distinct musk odor qualities correlated with their molecular geometry [2]. Researchers investigating polycyclic musk structure–activity relationships rely on regioisomerically pure 1,1,2,3,3-pentamethylindan as the defined starting point for synthesizing and evaluating specific acetylated or otherwise functionalized musk candidates.

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